Cyclopentyl(piperazin-1-yl)methanone
Overview
Description
Cyclopentyl(piperazin-1-yl)methanone is a chemical compound with the molecular formula C10H18N2O . It has a molecular weight of 182.26300 .
Molecular Structure Analysis
The InChI string of Cyclopentyl(piperazin-1-yl)methanone is InChI=1S/C10H18N2O/c1-8(2)10(6-4-3-5-7-10)9(13)12-11/h8,11H,3-7H2,1-2H3 . The Canonical SMILES is CC©NC1(CCCC1)C(=O)N2CCNCC2 .Scientific Research Applications
Proteomics Research
1-(cyclopentylcarbonyl)piperazine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s molecular weight and formula, C10H18N2O , make it suitable for use in various proteomic applications, such as the identification and quantification of proteins and their modifications, understanding protein-protein interactions, and determining the cellular localization of proteins .
Medicinal Chemistry
This compound is a piperazine derivative, a class of organic compounds that are prominently featured in medicinal chemistry. Piperazines are the third most common nitrogen heterocycle in drug discovery due to their pharmacological properties. They are key components in blockbuster drugs and are used in the development of pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Drug Discovery
The structural diversity of piperazines, including 1-(cyclopentylcarbonyl)piperazine , is being expanded through C–H functionalization. This process allows for the creation of new drug candidates with improved pharmacokinetic profiles, such as increased water solubility and bioavailability, which is crucial in drug discovery and development .
Synthesis of Functionalized Piperazines
Advancements in synthetic methods have enabled the functionalization of piperazine compounds at the carbon atoms of the ring. This has opened up new possibilities for creating a variety of functionalized piperazines, which can lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects .
Catalysis
Piperazine derivatives are also explored in catalysis research. They can serve as ligands or organocatalysts in various chemical reactions due to their ability to donate or accept hydrogen bonds, which is essential for tuning the reactivity and selectivity of catalytic processes .
Nanotechnology
In the field of nanotechnology, piperazine derivatives like 1-(cyclopentylcarbonyl)piperazine can be used to modify the surface properties of nanoparticles, such as carbon nanotubes (CNTs). This modification can improve the dispersion of CNTs in solvents or polymers, enhancing their application in electronics, composites, and sensors .
properties
IUPAC Name |
cyclopentyl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGSTFFFNJNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573520 | |
Record name | Cyclopentyl(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64579-56-2 | |
Record name | Cyclopentyl(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentanecarbonylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.